molecular formula C26H24N2O4 B12736512 (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan phenyl ester CAS No. 159086-08-5

(E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan phenyl ester

Cat. No.: B12736512
CAS No.: 159086-08-5
M. Wt: 428.5 g/mol
InChI Key: FDKNOAJBOXJREX-SDQWYYNMSA-N
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Description

(E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan phenyl ester is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a furan ring, a tryptophan moiety, and a phenyl ester group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan phenyl ester typically involves multi-step organic reactions. The initial step often includes the formation of the furan ring, followed by the introduction of the tryptophan moiety through peptide coupling reactions. The final step involves esterification to attach the phenyl ester group. Common reagents used in these reactions include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), as well as catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated synthesis platforms can also streamline the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan phenyl ester undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The keto group can be reduced to a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of amides or esters.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan phenyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it a valuable tool for investigating cellular processes and protein functions.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its structural similarity to natural amino acids and peptides allows it to mimic biological activity, making it a candidate for drug development.

Industry

In industrial applications, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for the synthesis of polymers and other high-performance materials.

Mechanism of Action

The mechanism of action of (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan phenyl ester involves its interaction with specific molecular targets. The furan ring and tryptophan moiety allow it to bind to proteins and enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan methyl ester
  • (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan ethyl ester
  • (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan butyl ester

Uniqueness

(E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan phenyl ester stands out due to its phenyl ester group, which imparts unique chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various scientific applications.

Properties

CAS No.

159086-08-5

Molecular Formula

C26H24N2O4

Molecular Weight

428.5 g/mol

IUPAC Name

phenyl (2S)-2-[[(E)-5-(furan-2-yl)-3-oxopent-4-enyl]amino]-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C26H24N2O4/c29-20(12-13-21-9-6-16-31-21)14-15-27-25(26(30)32-22-7-2-1-3-8-22)17-19-18-28-24-11-5-4-10-23(19)24/h1-13,16,18,25,27-28H,14-15,17H2/b13-12+/t25-/m0/s1

InChI Key

FDKNOAJBOXJREX-SDQWYYNMSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC(=O)[C@H](CC2=CNC3=CC=CC=C32)NCCC(=O)/C=C/C4=CC=CO4

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C(CC2=CNC3=CC=CC=C32)NCCC(=O)C=CC4=CC=CO4

Origin of Product

United States

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